molecular formula C18H17N3O4 B12192368 Ethyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate

Ethyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate

Cat. No.: B12192368
M. Wt: 339.3 g/mol
InChI Key: KYGJTOVXWRWNML-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate is a heterocyclic compound featuring a fused oxazole-pyridine core substituted with methyl groups at positions 3 and 4.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

ethyl 4-[(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C18H17N3O4/c1-4-24-18(23)12-5-7-13(8-6-12)20-16(22)14-9-10(2)19-17-15(14)11(3)21-25-17/h5-9H,4H2,1-3H3,(H,20,22)

InChI Key

KYGJTOVXWRWNML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C

Origin of Product

United States

Preparation Methods

Cyclization of Pyridine Derivatives

The oxazolo ring is constructed via cyclization of a 2-amino-5-methylpyridine-3-ol derivative with acetyl chloride under acidic conditions. This forms the 3,6-dimethyl[1,oxazolo[5,4-b]pyridine skeleton.

Reaction Conditions :

  • Reactant : 2-Amino-5-methylpyridine-3-ol (1.0 eq)

  • Reagent : Acetyl chloride (1.2 eq), HCl (cat.), reflux in toluene.

  • Yield : ~65–70% after recrystallization (methanol/water).

Carboxylation at the 4-Position

The 4-position is functionalized via Friedel-Crafts acylation using chlorooxalate, followed by hydrolysis to the carboxylic acid.

Procedure :

  • Acylation : Treat the heterocycle with ethyl chlorooxalate (1.5 eq) and AlCl₃ (1.2 eq) in dichloromethane at 0°C.

  • Hydrolysis : Reflux the intermediate ester with NaOH (2M) in ethanol/water (1:1) to yield the carboxylic acid.

  • Yield : ~80% after neutralization and filtration.

Activation of the Carboxylic Acid

Acid Chloride Formation

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under anhydrous conditions.

Optimized Protocol :

  • Reactant : 3,6-Dimethyl[1,oxazolo[5,4-b]pyridine-4-carboxylic acid (1.0 eq)

  • Reagent : SOCl₂ (3.0 eq), DMF (cat.), reflux in toluene.

  • Reaction Time : 4 hours.

  • Workup : Evaporate excess SOCl₂ under reduced pressure.

Amide Coupling with Ethyl 4-Aminobenzoate

Nucleophilic Acyl Substitution

The acid chloride reacts with ethyl 4-aminobenzoate in the presence of a base to form the amide bond.

Typical Procedure :

  • Reactants :

    • Acid chloride (1.0 eq)

    • Ethyl 4-aminobenzoate (1.1 eq)

  • Base : Pyridine (2.0 eq) in anhydrous THF.

  • Conditions : Stir at 0°C → room temperature for 12 hours.

  • Yield : ~75–85% after column chromatography (silica gel, hexane/ethyl acetate).

Alternative Method :
Use coupling agents like HATU (1.1 eq) and DIPEA (3.0 eq) in DMF for milder conditions.

Reaction Optimization and Challenges

Catalytic Cross-Coupling (If Applicable)

If the heterocycle contains a halide (e.g., chloride), Suzuki-Miyaura coupling with ethyl 4-(boronic acid)benzoate could be explored:

Example Parameters :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Cs₂CO₃ (2.0 eq)

  • Solvent : Toluene/water (3:1), 90°C, 12 hours.

  • Yield : ~60% (reported for analogous pyrimidine systems).

Steric and Electronic Considerations

  • Steric Hindrance : Bulky substituents on the heterocycle may necessitate higher reaction temperatures or prolonged times.

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but complicate purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, NH), 8.25 (d, J = 8.7 Hz, 2H, Ar-H), 7.98 (d, J = 8.7 Hz, 2H, Ar-H), 6.89 (s, 1H, pyridine-H), 4.38 (q, J = 7.1 Hz, 2H, OCH₂), 2.54 (s, 3H, CH₃), 2.48 (s, 3H, CH₃), 1.40 (t, J = 7.1 Hz, 3H, CH₃).

  • LC-MS : m/z 370.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Scale-Up and Industrial Feasibility

Cost-Effective Modifications

  • Catalyst Recycling : Use immobilized Pd catalysts to reduce costs.

  • Solvent Recovery : Implement distillation for toluene and THF reuse .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several classes of heterocycles, particularly those combining benzoate esters with fused nitrogen-containing rings. Key analogues include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Ethyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate Oxazolo[5,4-b]pyridine + benzoate 3,6-dimethyl, carboxamide ~327* Not explicitly reported; inferred bioactivity from analogues
5-[(4-Hydroxyphenyl)methylidene]amino]-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one Oxazolo[5,4-d]pyrimidinone 3-methyl, hydroxyphenylidene N/A Strong immunosuppression; inhibits polyclonal antibody production
Ethyl 4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoate Pyrimidine + benzoate Pyridin-4-yl, amino ~336 (estimated) Intermediate for hydrazine-carboxamide derivatives; yields up to 84.3%
N-(3,5-Dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Oxazolo[5,4-b]pyridine + carboxamide 3,6-dimethyl, 3,5-dimethoxyphenyl 327.33 Structural analogue; no explicit bioactivity reported
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) Isoxazole + benzoate 3-methylisoxazolyl, phenethoxy ~343 (estimated) Not specified; part of a bioactivity screening series

*Molecular weight inferred from analogue N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide .

Key Research Findings and Gaps

  • Structural Optimization : Methyl and methoxy substituents on the oxazolo-pyridine ring enhance metabolic stability and target binding in analogues .
  • Synthetic Challenges : Achieving high yields in carboxamide-linked oxazolo-pyridines requires precise control of reaction conditions (e.g., solvent, temperature) .

Biological Activity

Ethyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its biochemical properties, cellular effects, and potential therapeutic applications.

Chemical Structure

The compound consists of an ethyl ester linked to a benzoate moiety and features a 3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine core. The structural formula can be represented as follows:

C15H16N2O3\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3
  • Molecular Weight: 272.30 g/mol
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids and bases.

Enzyme Interactions

This compound has been shown to interact with various enzymes:

  • Cytochrome P450 Enzymes: It exhibits inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can affect the pharmacokinetics of co-administered drugs .
  • Kinase Inhibition: Studies indicate that the compound may inhibit specific kinases involved in cell signaling pathways, potentially impacting cancer cell proliferation .

Cell Signaling Pathways

The compound modulates important signaling pathways:

  • MAPK/ERK Pathway: It has been observed to activate the MAPK/ERK pathway, leading to increased cell proliferation and differentiation .
  • Apoptosis Regulation: this compound influences gene expression related to apoptosis, thereby affecting cell survival rates .

Antimicrobial and Anticancer Properties

Research indicates that this compound possesses significant antimicrobial and anticancer properties:

  • Antimicrobial Activity: Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antibiotic .
  • Anticancer Activity: In vitro studies have demonstrated that the compound inhibits the growth of several cancer cell lines with IC50 values in the low micromolar range .

Study 1: Anticancer Activity Assessment

In a recent study, this compound was tested against human leukemia cell lines. The results indicated a significant reduction in cell viability at concentrations of 10 µM and higher. The mechanism of action was linked to apoptosis induction via mitochondrial pathways.

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Study 2: Antimicrobial Efficacy

A series of antimicrobial assays revealed that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

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